N-(2,5-difluorophenyl)-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-(2,5-difluorophenyl)-5-methyl-3-isoxazolecarboxamide, also known as Difluoromethylornithine (DFMO), is a drug that has been extensively studied for its potential use in cancer treatment. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. DFMO has been shown to inhibit the growth of various types of cancer cells in preclinical studies, and it is currently being tested in clinical trials for the treatment of several types of cancer.
Mechanism of Action
DFMO works by irreversibly inhibiting ODC, an enzyme that is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, which in turn inhibits cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have both biochemical and physiological effects. Biochemically, DFMO reduces the levels of polyamines in cells, which in turn inhibits cell growth and proliferation. Physiologically, DFMO has been shown to reduce the incidence of colon cancer in animal models, as well as to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer.
Advantages and Limitations for Lab Experiments
DFMO has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, and it has been extensively studied for its potential use in cancer treatment. DFMO is also relatively easy to synthesize, making it readily available for use in lab experiments. However, DFMO also has some limitations for use in lab experiments. It is a potent inhibitor of ODC, which is involved in many physiological processes, and its use can lead to unintended side effects. In addition, DFMO has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in cells or tissues over time.
Future Directions
There are several future directions for research on DFMO. One area of research is the development of new formulations of DFMO that can increase its stability and half-life, making it more effective for use in cancer treatment. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from DFMO treatment. Additionally, DFMO is being studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy in cancer treatment. Finally, DFMO is being studied for its potential use in the treatment of other diseases, such as parasitic infections, where its ability to inhibit polyamine synthesis may be beneficial.
Scientific Research Applications
DFMO has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, colon, and pancreatic cancer cells, in preclinical studies. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer. In addition to its potential use in cancer treatment, DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
properties
IUPAC Name |
N-(2,5-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-4-10(15-17-6)11(16)14-9-5-7(12)2-3-8(9)13/h2-5H,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTMPFRLXHCHMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.